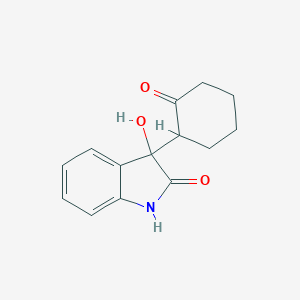
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell and developmental biology research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). In addition, CHIR99021 has been used to promote the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
Mécanisme D'action
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is a selective inhibitor of GSK-3, a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, alpha and beta, which are highly conserved and share similar substrate specificities. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This results in the activation of the Wnt signaling pathway, which regulates stem cell fate and differentiation.
Biochemical and Physiological Effects
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs. It promotes the expression of pluripotency markers, such as Oct4, Sox2, and Nanog, and inhibits the expression of differentiation markers. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has also been shown to induce the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. In addition, it has been used in disease modeling and drug screening studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its potency and selectivity for GSK-3. It has been shown to have minimal off-target effects and is highly effective at low concentrations. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is stable and can be stored for long periods of time without degradation. However, one limitation of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its cost, which can be prohibitive for some labs. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can have variable effects depending on the cell type and culture conditions used.
Orientations Futures
There are several potential future directions for the use of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one in stem cell research. One direction is the development of more potent and selective GSK-3 inhibitors that can overcome some of the limitations of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one. Another direction is the investigation of the downstream signaling pathways that are activated by 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one and their role in stem cell fate and differentiation. Finally, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one could be used in combination with other small molecules to generate specific cell types or to enhance the efficiency of reprogramming and differentiation protocols.
Méthodes De Synthèse
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can be synthesized using a multistep process that involves the condensation of 2-aminobenzamide with cyclohexanone to form 3-(2-oxocyclohexyl)indolin-2-one. This intermediate is then reacted with 3-bromo-4-fluoroaniline and subjected to a Suzuki coupling reaction to yield 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one.
Applications De Recherche Scientifique
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been widely used in stem cell research to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in regulating stem cell fate and differentiation. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been used to generate various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. It has also been used in disease modeling and drug screening studies.
Propriétés
Numéro CAS |
76325-79-6 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
3-hydroxy-3-(2-oxocyclohexyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H15NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1,3,5,7,10,18H,2,4,6,8H2,(H,15,17) |
Clé InChI |
VWHKAOILSLADJS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
SMILES canonique |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
Autres numéros CAS |
76325-79-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)


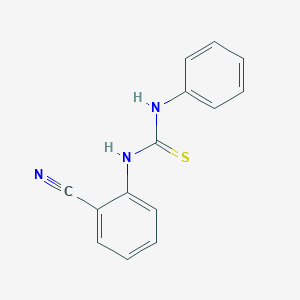
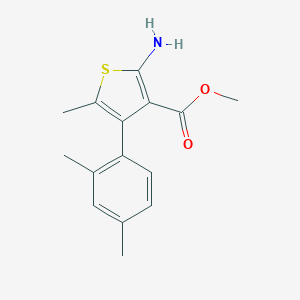
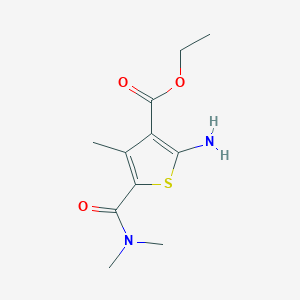
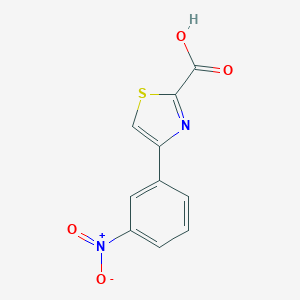
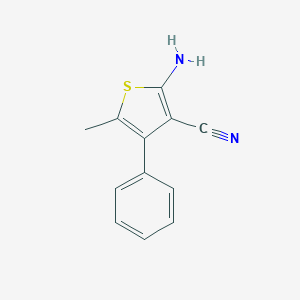
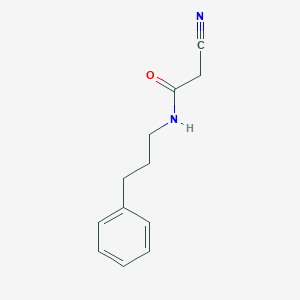
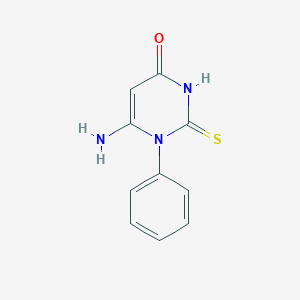

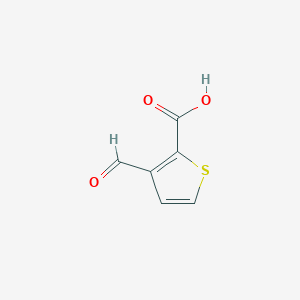
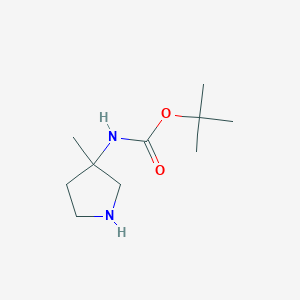
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)